3-(Pentafluorosulfanyl)benzaldehyde
Overview
Description
3-(Pentafluorosulfanyl)benzaldehyde (3-PFSA) is a synthetic compound with a variety of uses in scientific research and industrial applications. It is a volatile, colorless liquid with a strong, unpleasant odor. 3-PFSA is used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the production of pharmaceuticals. It is also used in the manufacture of dyes and pigments, and as a flame retardant.
Scientific Research Applications
1. Catalysis and Chemical Synthesis
- Oxidation of Benzyl Alcohol: Studies have shown that benzaldehyde, including derivatives like 3-(Pentafluorosulfanyl)benzaldehyde, is significant in the oxidation of benzyl alcohol. This process has applications in industries like cosmetics, perfumery, and pharmaceuticals. Enhanced acidic catalysts have been found to increase benzyl alcohol conversion significantly without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012).
- Photocatalytic Conversion: Another application is in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde. This process is seen as an environmentally friendly alternative, employing metal-free catalysts like graphitic carbon nitride under ambient conditions (Lima, Silva, Silva, & Faria, 2017).
2. Industrial Applications
- Flavor Industry: Benzaldehyde derivatives are crucial in the flavor industry, especially in creating apricot and almond-like aromas. Biologically produced benzaldehyde, such as from Pichia pastoris yeast, is particularly valued for its natural origins and higher consumer acceptance (Craig & Daugulis, 2013).
- Green Chemistry Education: The synthesis of benzaldehyde derivatives is also used in green chemistry education, demonstrating the use of ionic liquids as solvents and catalysts in organic reactions (Verdía, Santamarta, & Tojo, 2017).
3. Medicinal Chemistry and Drug Synthesis
- Synthesis of Pharmaceutical Compounds: Benzaldehyde and its derivatives play a role in the synthesis of various pharmaceutical drugs. The versatility of benzaldehyde in chemical synthesis makes it a valuable building block for natural product synthesis (Boga, Alhassan, & Hesk, 2014).
4. Material Science
- Metal-Organic Frameworks: In material science, the catalytic properties of compounds like Cu3(BTC)2, which involve benzaldehyde, are explored for their potential in applications like gas storage and separation (Schlichte, Kratzke, & Kaskel, 2004).
properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMXGBPENUHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381319 | |
Record name | 3-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorosulfanyl)benzaldehyde | |
CAS RN |
401892-80-6 | |
Record name | 3-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pentafluoro-lambda6-sulfanyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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